Balenine Exhibits 29-Fold Longer Systemic Half-Life than Carnosine in Human Plasma
In a direct head-to-head comparison, balenine demonstrated a plasma elimination half-life of 34.9 ± 14.6 minutes in human volunteers, which is 29.1 times longer than that of carnosine (1.20 ± 0.36 min, p = 0.0044) and 16.3 times longer than that of anserine (2.14 ± 0.58 min, p = 0.0044) [1]. This stark difference is attributed to balenine's resistance to hydrolysis by the carnosinase (CN1) enzyme, which rapidly degrades the non-methylated and N(π)-methylated analogs [1].
| Evidence Dimension | Plasma elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 34.9 ± 14.6 min |
| Comparator Or Baseline | Carnosine: 1.20 ± 0.36 min; Anserine: 2.14 ± 0.58 min |
| Quantified Difference | 29.1× longer than carnosine (p=0.0044); 16.3× longer than anserine (p=0.0044) |
| Conditions | In vivo human study; acute oral administration of 10 mg/kg balenine (n=6); comparative data from prior studies of carnosine and anserine at equivalent doses |
Why This Matters
This dramatic increase in metabolic stability directly translates to higher and more sustained systemic exposure, which is a critical prerequisite for achieving meaningful in vivo efficacy in ergogenic or therapeutic applications.
- [1] de Jager S, Vermeulen A, De Baere S, Van der Stede T, Lievens E, Croubels S, Jäger R, Purpura M, Bourgois JG, Derave W. Acute balenine supplementation in humans as a natural carnosinase-resistant alternative to carnosine. Scientific Reports. 2023;13:6484. View Source
